molecular formula C30H50O B12294513 Isobaurenol

Isobaurenol

Cat. No.: B12294513
M. Wt: 426.7 g/mol
InChI Key: FOAKGLWNANRWRP-UHFFFAOYSA-N
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Description

Isoborneol is a bicyclic organic compound and a terpene derivative. It is a chiral molecule that exists as enantiomers. The hydroxyl group in isoborneol is placed in an exo position, distinguishing it from its endo diastereomer, borneol .

Chemical Reactions Analysis

Isoborneol undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of isoborneol to camphor using hypochlorous acid. This reaction can be reversed by reducing camphor back to isoborneol using sodium borohydride . Common reagents used in these reactions include methylene chloride and sodium borohydride. The major products formed from these reactions are camphor and isoborneol .

Comparison with Similar Compounds

Isoborneol is closely related to borneol, its endo diastereomer. Both compounds are bicyclic organic compounds and terpene derivatives, but they differ in the position of the hydroxyl group. Borneol is used in traditional Chinese medicine and has applications in enhancing drug delivery, similar to isoborneol . Other similar compounds include camphor, which is derived from the oxidation of borneol and isoborneol, and fenchol, another widely used compound derived from essential oils .

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Properties

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,13,14-tetradecahydro-1H-picen-3-ol

InChI

InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)22-9-10-23-26(3,4)24(31)13-15-28(23,6)21(22)12-16-30(29,8)25(27)20(19)2/h19-20,23-25,31H,9-18H2,1-8H3

InChI Key

FOAKGLWNANRWRP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CCC3(C4=C(CCC3(C2C1C)C)C5(CCC(C(C5CC4)(C)C)O)C)C)C

Origin of Product

United States

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